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Compound of Interest

Compound Name:
2-Chloro-6-(propan-2-

yloxy)naphthalene

Cat. No.: B8031805

Get Quote

Executive Summary & Retrosynthetic Analysis
Target Molecule: 2-Chloro-6-(propan-2-yloxy)naphthalene Formula:

Molecular Weight: 232.69 g/mol

The synthesis is best approached via a convergent etherification strategy. The naphthalene

core is prone to electrophilic aromatic substitution at the

-positions (1, 4, 5, 8); however, the target requires substituents at the

-positions (2, 6). Therefore, direct functionalization of naphthalene is inefficient. The most
robust pathway utilizes 6-chloro-2-naphthol as the nucleophilic scaffold, coupled with an
isopropyl electrophile via a Williamson Ether Synthesis.

Retrosynthetic Disconnection
Disconnection: O-C(sp3) bond.

Synthons: 6-Chloro-2-naphtholate (Nucleophile) + Isopropyl cation equivalent (Electrophile).
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Reagents: 6-Chloro-2-naphthol + 2-Bromopropane (or 2-Iodopropane).

Critical Reagent: 6-Chloro-2-naphthol
The synthesis hinges on the quality of the starting material, 6-chloro-2-naphthol (CAS: 40604-

49-7). Unlike its bromo-analog (6-bromo-2-naphthol), the chloro-derivative is less common in

standard catalogs but is commercially available.

Sourcing vs. Synthesis:

Commercial: Recommended for high-purity applications (e.g., drug discovery).

Lab Synthesis (Background): If commercial stock is unavailable, it is synthesized via the

chlorination of 2-naphthol using sulfuryl chloride (

), followed by rigorous fractional recrystallization to remove the 1-chloro isomer. Alternatively,
it is accessible via the Sandmeyer reaction from 6-amino-2-naphthol.

Experimental Protocol: O-Alkylation
This protocol describes the

alkylation of 6-chloro-2-naphthol. The use of Dimethylformamide (DMF) as a polar aprotic
solvent enhances the nucleophilicity of the naphtholate anion, while Potassium Carbonate (

) acts as the mild base.

Reagent Stoichiometry Table
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Reagent MW ( g/mol ) Equiv.[1][2][3]
Mass/Vol
(Scale)

Role

6-Chloro-2-

naphthol
178.62 1.0

10.0 g (56.0

mmol)
Substrate

2-Bromopropane 122.99 1.5 10.3 g (7.9 mL) Electrophile

Potassium

Carbonate
138.21 2.0 15.5 g Base

DMF

(Anhydrous)
- - 100 mL Solvent

Potassium Iodide 166.00 0.1 0.93 g
Catalyst

(Finkelstein)

Step-by-Step Procedure
Reaction Setup:

Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar,

reflux condenser, and nitrogen inlet.

Charge the flask with 6-chloro-2-naphthol (10.0 g) and anhydrous DMF (100 mL).

Add Potassium Carbonate (

, 15.5 g) in a single portion.

Optional Optimization: Add Potassium Iodide (KI, 0.1 eq) to generate the more reactive

isopropyl iodide in situ (Finkelstein condition), accelerating the kinetics.

Alkylation:

Stir the suspension at room temperature for 15 minutes to facilitate deprotonation

(formation of the naphtholate anion).

Add 2-Bromopropane (7.9 mL) dropwise via syringe.
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Heat the reaction mixture to 60–70 °C for 4–6 hours. Monitor by TLC (Eluent: 10% Ethyl

Acetate in Hexanes). The starting naphthol (

) should disappear, replaced by the less polar ether product (

).

Work-up:

Cool the mixture to room temperature.

Pour the reaction mass into ice-cold water (500 mL) with vigorous stirring. The product

should precipitate as an off-white solid.

If solid forms: Filter the precipitate, wash with water (3 x 50 mL), and dry under vacuum.

If oil forms: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with water (2

x 100 mL) and brine (100 mL). Dry over anhydrous

, filter, and concentrate in vacuo.

Purification:

Recrystallize the crude solid from Ethanol or Methanol.

Heat to boiling until dissolved, filter hot (to remove inorganic salts), and cool slowly to 4

°C.

Collect crystals by filtration.

Analytical Characterization (Expected)
Appearance: White to off-white crystalline solid.

Melting Point: ~70–75 °C (Estimated based on analogs).

NMR (400 MHz,

):
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1.40 (d, 6H,

Hz,

)

4.65 (sept, 1H,

Hz,

)

7.10–7.20 (m, 2H, Ar-H, H-5, H-7)

7.40 (dd, 1H, Ar-H)

7.60–7.75 (m, 3H, Ar-H, H-1, H-4, H-8)

MS (EI):

232 (

), 190 (

, McLafferty rearrangement loss of propene).

Reaction Mechanism & Logic
The synthesis follows a standard Williamson Ether Synthesis mechanism (

).

Deprotonation: The carbonate base deprotonates the phenolic hydroxyl group (

), generating the resonance-stabilized naphthoxide anion.

Nucleophilic Attack: The naphthoxide oxygen attacks the secondary carbon of 2-

bromopropane.

Steric Considerations: Isopropyl bromide is a secondary halide. While

is favored,
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elimination (generating propene) is a competing side reaction. Keeping the temperature
moderate (60–70 °C) rather than refluxing aggressively minimizes elimination.

Visualization: Reaction Scheme

6-Chloro-2-naphthol
(Nucleophile)

Naphthoxide Anion
(Activated Species)

K2CO3, DMF
-H+

2-Bromopropane
(Electrophile)

2-Chloro-6-isopropoxynaphthalene
(Target Ether)

SN2 Attack

KBr + CO2 + H2OSide Products

Click to download full resolution via product page

Caption: Pathway for the base-mediated O-alkylation of 6-chloro-2-naphthol.

Alternative Route: The Sandmeyer Approach
If 6-chloro-2-naphthol is unavailable, it must be synthesized with high regiocontrol. Direct

chlorination of 2-naphthol is "dirty," yielding mixtures of 1-chloro and 6-chloro isomers. The

Sandmeyer Reaction is the authoritative route for high purity.

Start:6-Bromo-2-naphthol (Cheap, widely available).[4][5]

Buchwald-Hartwig Amination / Ammonia: Convert to 6-Amino-2-naphthol.

Diazotization: Treat with

at 0 °C to form the diazonium salt.

Sandmeyer: Treat with

(Cuprous Chloride) to install the Chlorine atom at position 6.

Result: Pure 6-Chloro-2-naphthol ready for alkylation.

Visualization: Precursor Synthesis Logic
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6-Bromo-2-naphthol

Ammonolysis / Amination

6-Amino-2-naphthol

Diazonium Salt
(N2+ Cl-)

NaNO2, HCl, 0°C

6-Chloro-2-naphthol

CuCl (Sandmeyer)

Click to download full resolution via product page

Caption: High-fidelity synthesis of the 6-chloro-2-naphthol precursor via Sandmeyer chemistry.

Safety & Hazard Analysis
2-Bromopropane: Alkylating agent. Potential carcinogen and reproductive toxin. Handle in a

fume hood.

DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves.

6-Chloro-2-naphthol: Irritant. Avoid dust inhalation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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